molecular formula C15H18N4O2 B2947656 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034433-48-0

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Katalognummer B2947656
CAS-Nummer: 2034433-48-0
Molekulargewicht: 286.335
InChI-Schlüssel: LNTODSJYUJOKOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of pyrazinylpiperidine compounds and has shown promising results in preclinical studies.

Wirkmechanismus

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a selective inhibitor of the protein kinase C epsilon (PKCε) isoform. PKCε is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone binds to the ATP-binding site of PKCε and inhibits its activity, leading to a decrease in the downstream signaling pathways.
Biochemical and physiological effects:
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anti-inflammatory and anti-oxidant effects in preclinical models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anxiolytic and analgesic effects in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its high selectivity for PKCε, its well-defined mechanism of action, and its promising preclinical results. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous media and its relatively low yield of synthesis.

Zukünftige Richtungen

There are several future directions for research on 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve the yield of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and tissue distribution. In addition, further studies are needed to evaluate the safety and efficacy of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in clinical trials for the treatment of various diseases. Finally, there is a need for more detailed studies on the downstream signaling pathways affected by PKCε inhibition to better understand the mechanism of action of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.

Synthesemethoden

The synthesis of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves a multi-step process that starts with the reaction of pyrazine-2-carboxylic acid with 3-chloropiperidine in the presence of a base. The resulting intermediate is then reacted with 1H-pyrrole-1-carbaldehyde to form 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in the treatment of inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also been studied for its potential use as an analgesic and anxiolytic.

Eigenschaften

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-18-7-1-2-8-18)19-9-3-4-13(11-19)21-14-10-16-5-6-17-14/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTODSJYUJOKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.